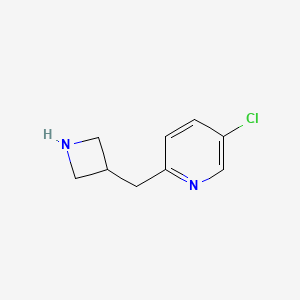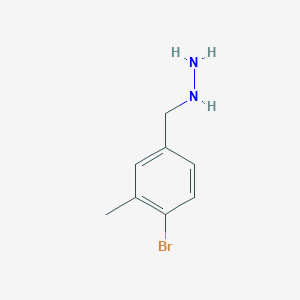
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine is an organic compound featuring a cyclopropyl group attached to a methanamine moiety, with a trifluoromethylthio group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced via a nucleophilic substitution reaction using a trifluoromethylthiolating reagent.
Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group or the methanamine group to a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines, trifluoromethyl derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
- (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine
- (2-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine
- (2-(4-(Trifluoromethyl)cyclohexyl)methanamine
Comparison:
- Structural Differences: The presence of different substituents (trifluoromethylthio, trifluoromethyl, trifluoromethoxy) on the phenyl ring can significantly alter the compound’s chemical and physical properties.
- Unique Properties: The trifluoromethylthio group in (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine provides unique electronic and steric effects, potentially leading to distinct biological activities and reactivity profiles compared to its analogs.
Propiedades
Fórmula molecular |
C11H12F3NS |
|---|---|
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
[2-[4-(trifluoromethylsulfanyl)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H12F3NS/c12-11(13,14)16-9-3-1-7(2-4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2 |
Clave InChI |
VGPNCLPXYIFGPF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CC=C(C=C2)SC(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















